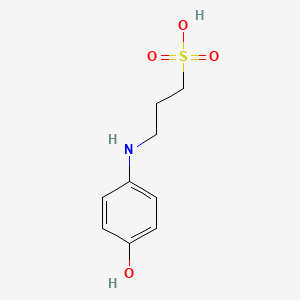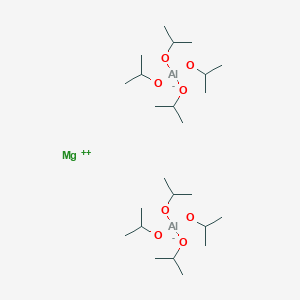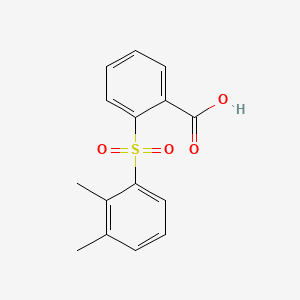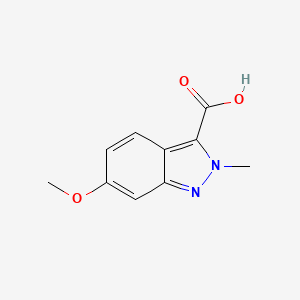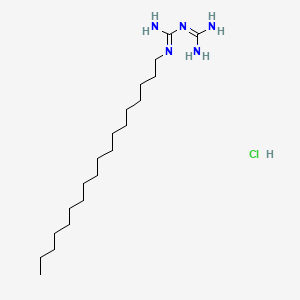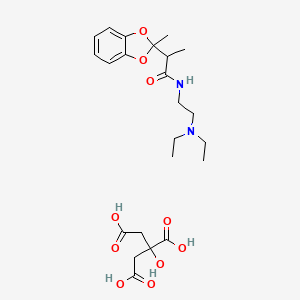
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is a complex organic compound with a unique structure It is characterized by the presence of a benzodioxole ring, an acetamide group, and a diethylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction, often using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may interact with neurotransmitter receptors, while the benzodioxole ring can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-2-phenyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide
Comparison
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is unique due to its specific structural features, such as the alpha,2-dimethyl substitution and the citrate counterion
Eigenschaften
CAS-Nummer |
62898-47-9 |
|---|---|
Molekularformel |
C23H34N2O10 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)propanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H26N2O3.C6H8O7/c1-5-19(6-2)12-11-18-16(20)13(3)17(4)21-14-9-7-8-10-15(14)22-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
PNONBAWRBNYEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C(C)C1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
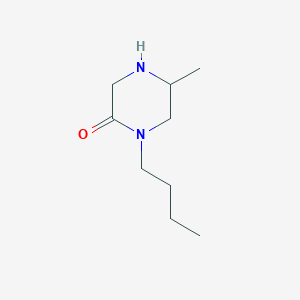

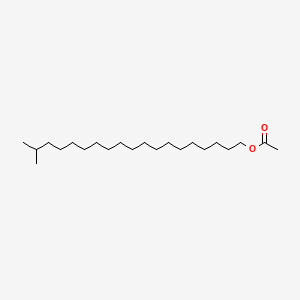
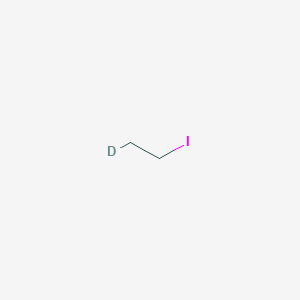

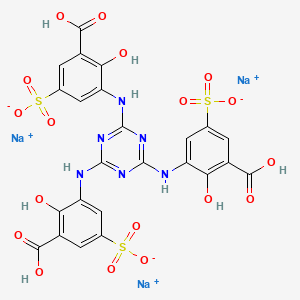
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
